molecular formula C14H14N2O3 B2500319 methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate CAS No. 1312004-42-4

methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate

Cat. No. B2500319
CAS RN: 1312004-42-4
M. Wt: 258.277
InChI Key: GMTWXRMJMJTAHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs were prepared from corresponding precursors, indicating that multifunctional compounds can be synthesized from simpler molecules through specific reactions .

Molecular Structure Analysis

Spectroscopic techniques such as NMR, UV-VIS, and IR are commonly used to confirm the structures of synthesized compounds. For instance, azo-benzoic acids were characterized using these methods, and their molecular structures were optimized using density functional theory (DFT) . The same approach was used to characterize (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, with additional quantum chemical studies providing insights into the compound's properties .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrated reactivity in Michael additions and Diels–Alder reactions, leading to new amino acids . Cyano(ethoxycarbonothioylthio)methyl benzoate was shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via radical addition to olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. For instance, the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was examined in solvent media using the IEF-PCM model, and its NLO properties were also investigated . The enzymatic resolution of methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate provided insights into the optical activity and enantioselectivity of similar compounds .

Scientific Research Applications

Toward Nitroxide-Mediated Photopolymerization

Researchers have explored alkoxyamines bearing chromophore groups for their potential in photoinitiated polymerization processes. An example includes a compound similar to the one , utilized as a photoiniferter in nitroxide-mediated photopolymerization (NMP2), demonstrating the ability to control polymer growth under UV irradiation. This application highlights the potential of such compounds in developing advanced polymeric materials with tailored properties (Guillaneuf et al., 2010).

Synthesis of Radio-Labeled Compounds

The synthesis of radio-labeled compounds using derivatives similar to the target compound has been reported, emphasizing their importance in the field of radiopharmaceuticals. These compounds serve as precursors for creating labeled molecules, which are crucial for diagnostic and therapeutic applications in nuclear medicine (Taylor et al., 1996).

Development of New Materials

The compound and its related derivatives have been investigated for their roles in the synthesis of new materials, such as liquid crystals and heterocyclic systems, indicating a wide range of applications in materials science. For example, derivatives have been used in the creation of azo polymers for reversible optical storage, showing the potential for data storage applications (Meng et al., 1996).

Antimicrobial and Antifungal Activity

Efforts have also been made to synthesize compounds for evaluating their biological activities. For instance, microwave-assisted synthesis of tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates derivatives demonstrated potent in vitro antimicrobial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Bhat et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16(10-9-15)13(17)8-5-11-3-6-12(7-4-11)14(18)19-2/h3-8H,10H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTWXRMJMJTAHY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C=CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{2-[(cyanomethyl)(methyl)carbamoyl]eth-1-en-1-yl}benzoate

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